methyl 4,5-dimethyl-2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate
Description
Methyl 4,5-dimethyl-2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with methyl groups at positions 4 and 5, a methyl ester at position 3, and an amide-linked 3-methyl-1,2-oxazole moiety at position 2. This structure combines electron-rich thiophene and oxazole rings, which are known to influence electronic properties and intermolecular interactions. For example, structurally related thiophene carboxylates, such as thiencarbazone-methyl (a herbicide), demonstrate the significance of this scaffold in pesticide development .
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-6-5-9(19-15-6)11(16)14-12-10(13(17)18-4)7(2)8(3)20-12/h5H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSPNOASWYLFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cycloaddition reaction involving an alkyne and a nitrile oxide.
Thiophene Ring Formation: The thiophene ring is formed through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Esterification: The final step involves esterification of the carboxylic acid group on the thiophene ring using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The isoxazole ring is known for its bioactivity, which can be harnessed in drug design .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors .
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, modulating their activity . The thiophene ring can participate in electron transfer processes, which is crucial for its role in conductive materials .
Comparison with Similar Compounds
Thiencarbazone-Methyl (CAS#317815-83-1)
Structure : Methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl]-5-methylthiophene-3-carboxylate.
Key Features :
- Contains a triazole ring instead of oxazole.
- Includes a sulfamoyl group absent in the target compound.
Properties : - Molecular Weight (MW): 390.4 g/mol.
- Melting Point (MP): 206°C .
Functional Impact :
Ethyl-Based Thiophene Carboxylates
Ethyl 4,5-Dimethyl-2-(2-Phenylacetamido)Thiophene-3-Carboxylate
Structure : Ethyl ester variant with a phenylacetamido substituent.
Key Features :
- Ethyl ester vs. methyl ester in the target compound.
- Phenylacetamido group instead of oxazole-amido.
Functional Impact : - Ethyl esters generally exhibit higher lipophilicity, which may affect membrane permeability and metabolic stability. The phenyl group could introduce π-π stacking interactions, differing from the oxazole’s electron-deficient nature .
Tetrahydrobenzo[b]Thiophene Derivatives
Ethyl 2-(2-Cyano-Acetamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
Structure: Features a saturated tetrahydrobenzo[b]thiophene ring and cyanoacetamido substituent. Key Features:
- Saturated ring reduces aromaticity, altering electronic properties.
- Cyano group introduces strong electron-withdrawing effects. Synthesis Comparison:
- Both compounds utilize amide coupling steps. The target compound likely employs oxazole-5-carboxylic acid derivatives for amidation, whereas this derivative uses cyanoacetylated intermediates .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Flexibility : The amide linkage at position 2 allows modular substitution, as seen in ethyl-based analogues, enabling structure-activity relationship (SAR) optimization .
- Agrochemical Potential: While thiencarbazone-methyl’s sulfamoyl and triazole groups enhance herbicidal activity, the target compound’s oxazole may offer novel modes of action against resistant pests .
Biological Activity
Methyl 4,5-dimethyl-2-(3-methyl-1,2-oxazole-5-amido)thiophene-3-carboxylate (CAS No. 946205-23-8) is a synthetic compound characterized by its unique structural features, including a thiophene ring and an isoxazole moiety. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.
Chemical Structure and Synthesis
The compound consists of a thiophene ring substituted with a methyl ester and an amide group derived from 3-methylisoxazole. The synthesis typically involves multiple steps:
- Formation of the Isoxazole Ring : Synthesized via cycloaddition reactions.
- Amidation : Conversion of the carboxylic acid to its corresponding amide.
- Thiophene Ring Formation : Cyclization involving a dicarbonyl compound and elemental sulfur.
- Esterification : Finalizing the structure through esterification with methanol.
This complex synthesis contributes to the compound's unique electronic properties, making it a candidate for various biological applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, which modulates their activity .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds structurally similar to this compound. For instance:
- Cytotoxicity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that derivatives can exhibit IC50 values in the micromolar range, suggesting potent antiproliferative activity .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 4e | A549 | 0.5 |
| 4i | MCF-7 | 0.8 |
| 5f | HT-29 | 1.0 |
These findings suggest that modifications to the substituents on the thiophene or isoxazole rings can significantly enhance anticancer activity.
Selectivity and Toxicity
A critical aspect of evaluating new anticancer agents is their selectivity for cancer cells over normal cells. Preliminary evaluations indicate that compounds related to this compound exhibit low toxicity towards normal human cells while retaining efficacy against tumor cells .
Study on Antiproliferative Activity
In a comparative study involving several derivatives of 4,5-disubstituted oxazoles:
- Results : The derivatives showed varying levels of antiproliferative activity across different cancer cell lines.
"The insertion of electron-withdrawing groups significantly altered the potency against specific tumor types" .
This underscores the importance of structural modifications in optimizing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
